2-(Acetoxymethyl)benzoic acid
Description
Historical Perspectives and Initial Investigations
While the parent compound, benzoic acid, has been known since the 16th century, the specific derivative 2-(Acetoxymethyl)benzoic acid has a more recent history. newworldencyclopedia.orgatamanchemicals.com The synthesis of this compound was reported in a 1972 study by Gorter-Laroij & Kooyman. nih.goviucr.org Initial interest in the compound arose from studies into substituted benzoyl protecting groups. iucr.orgresearchgate.net Researchers were investigating groups that could be selectively attached to and removed from other molecules, particularly in the presence of similar functional groups like benzoate (B1203000) esters. iucr.orgresearchgate.net
Early investigations also highlighted some of the compound's inherent chemical tendencies. For instance, researchers noted the difficulty in obtaining suitable non-twinned single crystals for analysis, a challenge attributed to weak intermolecular interactions and the compound's propensity to cyclize and form phthalide (B148349). nih.goviucr.orgresearchgate.net
Significance in Organic Synthesis and Chemical Sciences
The utility of this compound in organic synthesis is significant, primarily stemming from its application as a protecting group. The 2-(acetoxymethyl)benzoyl (AMB) group has been employed as a base-protecting group in the solid-phase synthesis of modified DNA analogues, such as methylphosphonate-modified oligodeoxynucleotides. nih.gov The advantage of the AMB group lies in its facile removal under mild conditions, which is crucial for sensitive molecules. nih.gov For example, while it can be rapidly removed with methanolic potassium carbonate, this condition can be too harsh for certain compounds. nih.gov A milder, overnight treatment with a saturated solution of ammonia (B1221849) in methanol (B129727) at room temperature is sufficient for its complete removal, a significant improvement over methods required for other protecting groups. nih.gov
Beyond its role as a protective agent, this compound and its derivatives serve as precursors for more complex molecules. solubilityofthings.comlookchem.com For instance, the lactonization of 2-(hydroxymethyl)benzoic acids is a well-known route to phthalides (isobenzofuranones), a class of compounds with a wide range of biological activities, including anti-rotavirus and anti-inflammatory properties. nih.govresearchgate.net The strategic placement of the acetoxymethyl and carboxylic acid groups on the benzoic acid core makes it a valuable starting material for creating these and other heterocyclic scaffolds. nih.gov
Structural Features and Potential for Chemical Transformation
The chemical properties and reactivity of this compound are dictated by its distinct functional groups: the carboxylic acid and the acetoxymethyl ester. The molecule has the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . nih.govchemscene.com
Crystallographic studies have revealed that in the solid state, this compound molecules form dimers through hydrogen bonding between their carboxylic acid groups, a common structural motif for carboxylic acids. nih.goviucr.orgresearchgate.net These dimers then assemble into chains. nih.goviucr.org
The compound's potential for chemical transformation is diverse. The carboxylic acid group can undergo typical reactions such as reduction to an alcohol or conversion to an acid chloride. researchgate.net The ester group can be hydrolyzed to reveal a hydroxymethyl group. nih.gov One of the most significant transformations is its intramolecular cyclization to form phthalide, a reaction that underscores the interactive potential of its ortho-substituted functional groups. iucr.orgresearchgate.net This reactivity makes it a key intermediate in the synthesis of isobenzofuranones. nih.govresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | nih.govchemscene.com |
| Molecular Weight | 194.18 g/mol | nih.govchemscene.com |
| Appearance | Crystalline Solid | nih.gov |
| Crystal System | Triclinic | nih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(acetyloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAFFKDGFHOMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188976 | |
| Record name | 2-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35461-75-7 | |
| Record name | 2-(Acetoxymethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035461757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 2 Acetoxymethyl Benzoic Acid
Established Synthetic Pathways from Precursor Compounds
The synthesis of 2-(acetoxymethyl)benzoic acid has been reported through established chemical transformations. nih.goviucr.org One of the common precursors for this synthesis is 2-methylbenzoic acid. A plausible and inferred pathway involves the bromination of the methyl group of a toluene (B28343) derivative followed by nucleophilic substitution with an acetate (B1210297) source. While not explicitly detailed for this compound itself, analogous syntheses of similar compounds, such as 4-(acetoxymethyl)-3-bromobenzoic acid, follow a logical sequence of reactions. This analogous route involves the electrophilic bromination of 4-methylbenzoic acid to yield 3-bromo-4-methylbenzoic acid, followed by oxidation of the methyl group to a hydroxymethyl group, and subsequent acetylation. vulcanchem.com
Another established method involves the cyclization of this compound to form phthalide (B148349), indicating that the reverse reaction, the opening of a phthalide ring, could also serve as a synthetic route under specific conditions. nih.goviucr.org The compound has also been utilized as a protective group in solid-phase synthesis, where its removal is a key step. nih.gov This suggests that the synthetic pathway is well-established enough to be integrated into complex multi-step syntheses.
Advanced and Novel Synthetic Approaches
More recent and advanced synthetic strategies focus on improving efficiency and expanding the utility of related structures. While specific novel syntheses for this compound are not extensively documented, related methodologies for benzoic acid derivatives offer insight into potential advanced approaches. For instance, novel galactoside derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized by reacting substituted benzoic acids with other intermediates. frontiersin.org This highlights the potential for creating novel derivatives starting from the basic this compound structure.
The use of palladium-catalyzed C-H functionalization represents a powerful and modern tool for the synthesis of complex benzoic acid derivatives. ucla.edu This technique allows for the direct arylation of heterocycles, which could be adapted for the synthesis of more complex molecules derived from this compound. ucla.edu Furthermore, one-pot, two-step strategies have been developed for the synthesis of related acyloxymethyl derivatives, which could potentially be adapted for a more streamlined synthesis of the title compound. benthamdirect.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For example, in the synthesis of related bromobenzoic acids, the use of Co(OAc)₂ and Mn(OAc)₂ as catalysts in glacial acetic acid at temperatures between 75–85°C has been shown to lead to high yields of approximately 98%. vulcanchem.com Such conditions could likely be adapted and optimized for the synthesis of this compound.
Bayesian optimization is a modern computational tool that has been successfully applied to optimize chemical reactions, including those involving categorical variables like catalysts and solvents. ucla.edu This data-driven approach can more efficiently explore the reaction parameter space to identify optimal conditions compared to traditional, one-variable-at-a-time optimization methods. The application of such advanced optimization techniques could significantly improve the synthesis of this compound.
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst | Co(OAc)₂, Mn(OAc)₂ | Enhanced oxidation efficiency | vulcanchem.com |
| Solvent | Glacial Acetic Acid | Ideal for dissolving intermediates and catalysts | vulcanchem.com |
| Temperature | 75–85°C | Balances reaction rate and side-product formation | vulcanchem.com |
| Yield | ~98% | High efficiency with optimized conditions | vulcanchem.com |
Green Chemistry Principles in Synthesis (e.g., Solvent Selection, Catalyst Use)
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance. ijpsjournal.commdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org
Key green chemistry strategies applicable to the synthesis include:
Solvent Selection: The use of greener solvents, such as water or supercritical carbon dioxide (scCO₂), is encouraged to replace hazardous organic solvents. ijpsjournal.commdpi.com For example, the amidation of benzoic acid derivatives has been successfully performed in scCO₂, resulting in a 90% reduction in solvent consumption. ijpsjournal.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste. acs.org Biocatalysis, using enzymes like lipase, allows for reactions to be conducted under mild conditions (room temperature and neutral pH) with high selectivity and reduced energy requirements. ijpsjournal.com
Energy Efficiency: Microwave-assisted synthesis is an energy-efficient method that can significantly shorten reaction times compared to conventional heating. ijpsjournal.commdpi.com For instance, the solvent-free microwave-assisted synthesis of paracetamol from p-aminophenol and acetic anhydride (B1165640) yielded a pure product in just 3 minutes. ijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org
Synthesis of Deuterated and Isotope-Labeled Analogues for Mechanistic Studies
The synthesis of deuterated and other isotope-labeled analogues of this compound is essential for mechanistic studies and as internal standards in analytical methods. Deuterium-labeled compounds can be prepared through various methods, including H/D exchange reactions.
One common approach involves the use of deuterated solvents, such as D₂O, acetone-d₆, or DMSO-d₆, in the presence of a base or a metal catalyst. uva.esgoogle.com For example, fluoroarenes have been efficiently deuterated by H/D exchange with DMSO-d₆ in the presence of an alkali metal base. uva.es Saturated fatty acids have been perdeuterated using D₂O as the deuterium (B1214612) source and a Pt/C catalyst under hydrothermal conditions. europa.eu
The synthesis of deuterated aldehydes and isonitriles has also been explored for their use in multicomponent reactions to produce a diverse array of deuterated products. beilstein-journals.org These methods provide pathways to introduce deuterium at specific positions within a molecule, which is invaluable for probing reaction mechanisms and understanding metabolic pathways.
| Deuteration Method | Deuterium Source | Catalyst/Base | Application | Reference |
| H/D Exchange | DMSO-d₆ | Alkali Metal Base | Deuteration of fluoroarenes | uva.es |
| H/D Exchange | D₂O | Pt/C | Perdeuteration of saturated fatty acids | europa.eu |
| Multicomponent Reactions | Deuterated aldehydes/isonitriles | Various | Synthesis of diverse deuterated products | beilstein-journals.org |
Structural Elucidation and Spectroscopic Characterization of 2 Acetoxymethyl Benzoic Acid
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise arrangement of atoms in the solid state. The analysis of 2-(acetoxymethyl)benzoic acid reveals detailed information about its molecular geometry, crystal packing, and the non-covalent forces that govern its supramolecular architecture.
The crystal structure of this compound is organized through a network of specific intermolecular interactions. A primary and highly characteristic feature is the formation of a centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. doaj.org This interaction forms the well-documented R²₂(8) graph-set motif, a robust and common feature in the crystal structures of carboxylic acids. doaj.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.
Similar to the proton NMR data, specific experimental ¹³C NMR spectroscopic data for this compound has not been reported in the available literature. A predicted spectrum would show distinct resonances for each unique carbon atom. Key signals would include those for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons (with chemical shifts influenced by the substituents), the methylene (B1212753) carbon, and the methyl carbon.
The carboxylate group of this compound can act as a ligand to form complexes with various metals, including tin. The characterization of such organotin complexes often employs heteronuclear NMR, particularly ¹¹⁹Sn NMR, which is highly sensitive to the coordination number and geometry around the tin atom. rsc.orgrsc.orgresearchgate.nethuji.ac.il An increase in the coordination number at the tin center, for instance from four to five or six upon ligand coordination, typically results in a significant upfield shift in the ¹¹⁹Sn NMR spectrum. rsc.org However, specific studies detailing the synthesis and subsequent ¹¹⁹Sn NMR analysis of organotin complexes involving the 2-(acetoxymethyl)benzoate ligand are not found in the current scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group exhibits characteristic vibrational frequencies, making this a powerful tool for structural identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which incorporates both a carboxylic acid and an ester moiety.
The most prominent feature is a very broad absorption band appearing in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The significant broadening of this peak is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. doaj.orgcore.ac.uk Superimposed on this broad envelope, the sharp peaks for aromatic C-H stretching vibrations can be observed between 3100 and 3000 cm⁻¹. vscht.cz Aliphatic C-H stretches from the methylene (-CH₂) and methyl (-CH₃) groups are expected just below 3000 cm⁻¹.
A crucial region for analysis is the carbonyl stretching region. Due to the presence of two distinct carbonyl groups (one from the carboxylic acid and one from the ester), a strong, and potentially broadened or overlapping, absorption is expected between 1750 and 1680 cm⁻¹. Typically, the ester C=O stretch appears at a higher wavenumber (around 1750–1735 cm⁻¹) compared to the conjugated aromatic carboxylic acid C=O stretch (around 1710–1680 cm⁻¹). vscht.czresearchgate.net
Other significant peaks include the C-O stretching vibrations, which are found in the 1320–1210 cm⁻¹ range, and the characteristic out-of-plane O-H bend of the carboxylic acid dimer, which gives rise to a broad band centered around 920 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region.
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300–2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| 3100–3000 | C-H stretch | Aromatic Ring |
| <3000 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1750–1735 | C=O stretch | Ester (Acetate) |
| 1710–1680 | C=O stretch | Carboxylic Acid (Aromatic) |
| 1600–1450 | C=C stretch | Aromatic Ring |
| 1320–1210 | C-O stretch | Carboxylic Acid / Ester |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations rather than changes in dipole moment. For this compound, the Raman spectrum would be dominated by vibrations of the aromatic ring.
Strong signals are expected for the aromatic C=C stretching modes between 1610 and 1580 cm⁻¹ and the characteristic aromatic ring breathing mode near 1000 cm⁻¹. ias.ac.inresearchgate.net The C-H stretching vibrations of the aromatic ring would also be visible above 3000 cm⁻¹. ias.ac.in In contrast to FT-IR, the carbonyl (C=O) stretching vibrations in the 1750–1680 cm⁻¹ region typically show weaker intensity in Raman spectra. researchgate.net The symmetric stretching of the carboxylate group, if any deprotonation occurs, would also be Raman active. This technique is particularly useful for studying the skeletal vibrations of the molecule, providing a distinct fingerprint for identification. azom.comchemicalbook.com
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| >3000 | C-H stretch | Aromatic Ring |
| 1750–1680 | C=O stretch | Ester & Carboxylic Acid |
| 1610–1580 | C=C stretch | Aromatic Ring |
| ~1000 | Ring Breathing | Aromatic Ring |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol . nih.gov In electron ionization (EI-MS), the molecular ion peak [M]⁺• would be observed at m/z 194. The fragmentation pattern provides valuable structural information.
The fragmentation of this compound is expected to proceed through several characteristic pathways initiated by the loss of electrons from the oxygen atoms or the aromatic ring. Key fragmentation steps would likely include:
Loss of a ketene (B1206846) molecule: A common fragmentation for acetate (B1210297) esters is the loss of ketene (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 152.
Loss of the acetoxy group: Cleavage of the benzyl-oxygen bond could result in the loss of an acetoxy radical (•OCOCH₃, 59 Da), yielding an ion at m/z 135.
Formation of the benzoyl cation: Subsequent loss of a water molecule from the m/z 135 ion could lead to the highly stable benzoyl cation at m/z 105.
Loss of water: The molecular ion may lose a molecule of water (H₂O, 18 Da) from the carboxylic acid group, resulting in a fragment at m/z 176.
Aromatic fragments: The characteristic phenyl cation at m/z 77 is expected from the loss of carbon monoxide (CO, 28 Da) from the benzoyl cation (m/z 105).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 194 | Molecular Ion [M]⁺• | [C₁₀H₁₀O₄]⁺• |
| 176 | [M - H₂O]⁺• | [C₁₀H₈O₃]⁺• |
| 152 | [M - CH₂CO]⁺• | [C₈H₈O₃]⁺• |
| 135 | [M - •OCOCH₃]⁺ | [C₈H₇O₂]⁺ |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring.
The UV-Vis spectrum of benzoic acid derivatives in a non-polar solvent typically displays two main absorption bands originating from π → π* transitions of the aromatic system. rsc.org
An intense band, often referred to as the B-band (benzenoid band), appears around 230 nm. rsc.orgresearchgate.net This corresponds to an electronic transition to an excited state with significant charge-transfer character.
A second, less intense band with fine structure, known as the C-band, is observed at longer wavelengths, typically around 270-280 nm. rsc.org This band is associated with an excitation to the ¹La state of the benzene ring.
The carboxylic acid and acetoxymethyl substituents act as auxochromes, modifying the position (λ_max) and intensity (molar absorptivity, ε) of these bands compared to unsubstituted benzene. The presence of these groups generally causes a bathochromic shift (red shift) to longer wavelengths. The exact λ_max values can be sensitive to solvent polarity and pH, as deprotonation of the carboxylic acid group to form the benzoate (B1203000) anion alters the electronic structure of the chromophore. rsc.org
Table 4: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Approximate λ_max (nm) | Electronic Transition Type | Chromophore |
|---|---|---|---|
| B-Band | ~230 | π → π* | Substituted Benzene Ring |
Surface Morphology and Elemental Composition Analysis (e.g., SEM with EDX)
While spectroscopic methods elucidate molecular structure, techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) provide information on the solid-state properties of a crystalline sample.
Scanning Electron Microscopy (SEM): SEM analysis of crystalline this compound would reveal the morphology of the particles. This includes information on crystal habit (the characteristic external shape), particle size distribution, and surface topography. Crystallographic studies indicate that the compound can form distinct crystal structures, and SEM would provide visual confirmation of the macroscopic crystal shapes, such as plates or needles, which is influenced by the crystallization conditions. doaj.org
Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX analysis identifies the elemental composition of the sample. For this compound (C₁₀H₁₀O₄), an EDX spectrum would show prominent peaks corresponding to Carbon (C) and Oxygen (O). Quantitative analysis can be performed to determine the weight and atomic percentages of these elements, serving as a confirmation of the compound's purity and elemental formula. Hydrogen is not detectable by standard EDX analysis.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Weight % | Atomic % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 61.85% | 41.67% |
| Hydrogen | H | 1.008 | 5.19% | 41.67% |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Acetoxymethyl Benzoic Acid
Esterification and Transesterification Reactions
The presence of both a carboxylic acid and an ester functional group allows 2-(acetoxymethyl)benzoic acid to participate in both esterification and transesterification reactions.
Esterification: The carboxylic acid moiety can undergo Fischer-Speier esterification when heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukmasterorganicchemistry.comwikipedia.orggeorganics.sk This is a reversible equilibrium reaction where the formation of the ester product is favored by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comwikipedia.org The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. wikipedia.org
Transesterification: The acetate (B1210297) ester portion of the molecule can be converted into a different ester through transesterification. masterorganicchemistry.com This reaction involves the exchange of the alcohol portion of the ester and can be catalyzed by either acids or bases. masterorganicchemistry.com Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon in a two-step addition-elimination mechanism. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Intramolecular transesterification can also occur, potentially leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com
Hydrolysis and Deacetylation Processes
The ester linkage in this compound is susceptible to hydrolysis, a process that results in deacetylation to form 2-(hydroxymethyl)benzoic acid. This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. This reaction is the reverse of Fischer esterification and is also an equilibrium process. libretexts.org The mechanism involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): When treated with a base like sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to yield the salt of the carboxylic acid (sodium acetate) and the corresponding alcohol (2-(hydroxymethyl)benzoic acid, which exists as its carboxylate salt under basic conditions). libretexts.org This reaction, known as saponification, goes to completion because the final carboxylate anion is resonance-stabilized and unreactive towards the alcohol. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Studies on the hydrolysis of various benzoic acid esters have shown that the rate is significantly influenced by the structure of the alcohol moiety. doi.orgresearchgate.net
Intramolecular Cyclization Reactions (e.g., Phthalide (B148349) Formation)
A characteristic reaction of this compound is its propensity to undergo intramolecular cyclization to form phthalide (isobenzofuran-1(3H)-one). nih.govresearchgate.net This transformation highlights the influence of the ortho positioning of the reactive groups.
The reaction mechanism involves an intramolecular nucleophilic attack by the oxygen of the deprotonated carboxyl group (carboxylate) on the adjacent benzylic carbon atom of the acetoxymethyl group. This results in the displacement of the acetate ion as a leaving group, forming the stable five-membered lactone ring of phthalide. This cyclization can be a significant pathway, especially under conditions that favor the formation of the carboxylate anion. nih.govresearchgate.net The synthesis of this compound can start from phthalide, which is opened to form 2-(hydroxymethyl)benzoic acid and then acetylated. wgtn.ac.nz The reverse reaction, the cyclization back to phthalide, is a known tendency of the compound. nih.govresearchgate.net Boiling an acidic solution of 2-(hydroxymethyl)benzoic acid is a method to complete its lactonization to phthalide. orgsyn.org
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for both the carboxylic acid and ester functionalities within this compound. libretexts.org
The carboxylic acid group itself is generally unreactive toward nucleophiles under neutral or basic conditions. However, it can be activated by conversion into a more reactive derivative. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into 2-(acetoxymethyl)benzoyl chloride. libretexts.org This acid chloride is a highly reactive acylating agent that readily undergoes nucleophilic attack by a wide range of nucleophiles.
The ester group can also be the site of nucleophilic acyl substitution. Besides hydrolysis and transesterification, other nucleophiles can replace the acetoxy group. The 2-(acetoxymethyl)benzoyl (AMB) group has been explored as a protective group for amines in organic synthesis, where its removal is facilitated by intramolecular reactions. acs.org
The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.org
Oxidative and Reductive Transformations
Both the carboxylic acid and the acetoxymethyl functional groups of this compound can be targeted by oxidative and reductive reagents.
Reductive Transformations: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the ester functional groups. masterorganicchemistry.comtestbook.com
Reduction of the carboxylic acid group yields a primary alcohol, resulting in 2-(acetoxymethyl)benzyl alcohol.
Reduction of the ester group also produces a primary alcohol, leading to 2-(hydroxymethyl)benzoic acid after cleavage of the acetyl group.
Complete reduction of both functional groups with a sufficient amount of LiAlH₄ would yield benzene-1,2-dimethanol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically does not reduce esters or carboxylic acids.
Oxidative Transformations: The acetoxymethyl group can be oxidized. Using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzylic position. Oxidation of the acetoxymethyl group would likely lead to the formation of phthalic acid. The aromatic ring itself can undergo oxidation under specific conditions. For example, certain microorganisms expressing benzoate (B1203000) dioxygenase can oxidize benzoic acid to form arene cis-diols, a transformation that introduces new chiral centers. rsc.org
Mechanistic Investigations using Kinetic Isotope Effects and Hammett Studies
Kinetic Isotope Effects (KIE): KIE studies are a powerful tool for elucidating reaction mechanisms by examining the effect of isotopic substitution on reaction rates. cdnsciencepub.com For reactions involving this compound, such as hydrolysis, KIE can provide insight into the transition state structure.
Solvent Isotope Effects: Comparing reaction rates in H₂O versus D₂O can help distinguish between different catalytic mechanisms. For example, the hydrolysis of benzoic anhydride (B1165640) shows a significant solvent isotope effect (kH₂O/kD₂O ≈ 3.9), which is indicative of the mechanism of spontaneous hydrolysis. rsc.org For catalyzed hydrolysis of benzoic acid derivatives, solvent isotope effects in the range of 1.1 to 1.5 have been interpreted as evidence for nucleophilic catalysis rather than general base catalysis. osti.gov
Heavy Atom Isotope Effects: Using ¹⁸O labeling in the carbonyl or ether oxygen of the ester can probe the extent of bond breaking and formation in the transition state of hydrolysis reactions. nih.govarkat-usa.org Similarly, ¹⁴C labeling in the carbonyl carbon has been used to study the hydrolysis of benzoic acid esters, showing that the C¹² esters react about 10% faster than the C¹⁴ esters. cdnsciencepub.com
Hammett Studies: The Hammett equation (log(k/k₀) = σρ or log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgscribd.com
The substituent constant (σ) measures the electronic effect (resonance and inductive) of a substituent.
The reaction constant (ρ) indicates the sensitivity of a reaction to these substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (positive charge buildup).
For reactions of this compound, the application of the Hammett equation is complicated by the ortho-substituent. The standard Hammett treatment generally fails for ortho-substituted compounds because steric effects, intramolecular hydrogen bonding, and direct field effects can operate in addition to the electronic effects described by σ values. researchgate.netlibretexts.org Special ortho substituent constants are often required, but a universally applicable scale has not been developed. Nevertheless, Hammett-type analyses remain crucial for understanding the electronic demands of reactions like ester hydrolysis. For the alkaline hydrolysis of substituted ethyl benzoates, the reaction constant (ρ) is +2.498, indicating that the reaction is highly sensitive to substituents and is favored by electron-withdrawing groups that stabilize the negatively charged tetrahedral intermediate. wikipedia.org
| Reaction | Reaction Constant (ρ) | Interpretation |
| Ionization of substituted benzoic acids (in H₂O) | +1.00 | Reference reaction. Favored by electron-withdrawing groups. |
| Alkaline hydrolysis of ethyl benzoates (in 85% EtOH/H₂O) | +2.498 | Negative charge buildup in the transition state. wikipedia.org |
| Acid-catalyzed esterification of benzoic acids (in EtOH) | -0.085 | Little charge development in the transition state. wikipedia.org |
This table presents data for meta- and para-substituted systems but illustrates the principles applicable to understanding the electronic factors at play in reactions of this compound.
Photochemical Reactivity and Mechanisms
The photochemical behavior of this compound is influenced by its aromatic chromophore and the reactive benzylic position. While specific studies on this exact molecule are scarce, its reactivity can be inferred from related systems.
Aromatic ketones and esters with ortho-alkyl groups are known to undergo characteristic photochemical reactions. The photolysis of 2-alkylbenzoyl derivatives often proceeds via intramolecular hydrogen abstraction from the benzylic position by the excited carbonyl group, forming a 1,4-biradical intermediate. nih.gov For example, photolysis of the methyl ester of 2-(2-methylbenzoyl)benzoic acid leads to the formation of photoenols via intramolecular hydrogen abstraction. nih.gov
Another relevant class of reactions involves photoremovable protecting groups. Esters of o-nitrobenzyl alcohol or phenacyl alcohol are widely used as "caged" compounds, which release the corresponding carboxylic acid upon UV irradiation. cmu.eduresearchgate.net The mechanism for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group. The photolysis of 2-carboxy-nitrobenzyl (CNB) caged compounds can proceed through a pathway that releases a photoprotected species along with CO₂. researchgate.netoup.com It is plausible that this compound could undergo analogous photochemical transformations, such as decarboxylation or cleavage at the benzylic C-O bond, upon absorption of UV light.
Synthesis and Chemical Functionalization of 2 Acetoxymethyl Benzoic Acid Derivatives
Modifications of the Carboxyl Group
The carboxyl group of 2-(acetoxymethyl)benzoic acid is a primary site for chemical modification, readily undergoing reactions typical of carboxylic acids, such as esterification and amidation.
Esterification is a common transformation, often achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products. This can be accomplished by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, the reaction with methanol (B129727) yields methyl 2-(acetoxymethyl)benzoate. youtube.comyoutube.comresearchgate.net
Amidation involves the reaction of the carboxyl group with an amine to form an amide. The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine to form the corresponding amide. nanobioletters.comyoutube.com For example, this compound can be converted to 2-(acetoxymethyl)benzoyl chloride, which upon reaction with ammonia (B1221849) or a primary/secondary amine, yields the corresponding 2-(acetoxymethyl)benzamide.
Table 1: Examples of Carboxyl Group Modifications
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 2-(acetoxymethyl)benzoate | Esterification |
| This compound | Thionyl chloride, then Ammonia | 2-(Acetoxymethyl)benzamide | Amidation |
Modifications of the Acetoxymethyl Group
The acetoxymethyl group is also amenable to chemical transformation, with hydrolysis being a key reaction. Under basic or acidic conditions, the ester linkage within the acetoxymethyl group can be cleaved to yield 2-(hydroxymethyl)benzoic acid. This reaction is essentially the reverse of the acetylation of 2-(hydroxymethyl)benzoic acid. The acetoxymethyl group can act as a protecting group for the hydroxymethyl functionality, which can be later deprotected through hydrolysis.
Table 2: Modification of the Acetoxymethyl Group
| Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | NaOH(aq), then H₃O⁺ | 2-(Hydroxymethyl)benzoic acid | Hydrolysis |
Aromatic Ring Functionalization Strategies
The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The carboxyl group is a deactivating, meta-directing group, while the acetoxymethyl group is a weakly activating, ortho-, para-directing group. The interplay of these two groups will influence the regioselectivity of the substitution.
A common example of electrophilic aromatic substitution is nitration . The nitration of benzoic acid, for instance, typically yields 3-nitrobenzoic acid as the major product due to the meta-directing effect of the carboxyl group. truman.edu In the case of this compound, the substitution pattern will be a result of the combined directing effects. While the carboxyl group directs meta (to positions 4 and 6 relative to the carboxyl group), the acetoxymethyl group directs ortho and para (to positions 3 and 5 relative to the acetoxymethyl group). Therefore, a mixture of products can be expected, with the exact ratio depending on the reaction conditions. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu
Table 3: Potential Products of Nitration of this compound
| Product Name | Position of Nitro Group |
|---|---|
| 2-(Acetoxymethyl)-3-nitrobenzoic acid | Ortho to acetoxymethyl, meta to carboxyl |
| 2-(Acetoxymethyl)-5-nitrobenzoic acid | Para to acetoxymethyl, meta to carboxyl |
Formation of Metal Complexes Involving the Acetoxymethyl Moiety
Applications as a Protecting Group in Organic Synthesis
The 2-(acetoxymethyl)benzoyl group has been identified as a useful base-protecting group, particularly in the synthesis of labile, modified oligonucleotides. nih.gov In the context of oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at the nucleobases during the assembly of the oligonucleotide chain. nih.govumich.edu
The 2-(acetoxymethyl)benzoyl group can be introduced to protect the exocyclic amino functions of nucleobases. The key advantage of this protecting group lies in its deprotection conditions. After the oligonucleotide synthesis is complete, the protecting groups must be removed. The 2-(acetoxymethyl)benzoyl group can be cleaved under specific conditions that are mild enough to not damage the sensitive, modified oligonucleotide backbone. The deprotection likely involves the intramolecular assistance of the neighboring carboxylate group, facilitating the removal of the protecting group. This strategy of using a protecting group that can be removed under specific, mild conditions is crucial for the successful synthesis of complex biomolecules. glenresearch.comresearchgate.net
Table 4: Summary of Functional Group Modifications and Applications
| Functional Group | Type of Modification/Application | Key Features |
|---|---|---|
| Carboxyl Group | Esterification, Amidation | Forms stable esters and amides. |
| Acetoxymethyl Group | Hydrolysis | Can be cleaved to reveal a hydroxymethyl group. |
| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | Functionalization is directed by existing substituents. |
| Whole Moiety | Protecting Group | Used to protect amino groups in oligonucleotide synthesis. nih.gov |
Computational and Theoretical Studies on 2 Acetoxymethyl Benzoic Acid and Its Analogues
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. jocpr.com DFT calculations, particularly using the B3LYP functional, have been effectively used to determine the optimized molecular geometry, atomic charges, and vibrational frequencies of benzoic acid derivatives. jocpr.comnih.gov
For the analogue 2-acetoxybenzoic acid, calculations at the DFT/B3LYP level with a 6-311++G(d,p) basis set have been performed to establish its optimized geometry and vibrational wavenumbers. nih.gov Such studies provide a detailed picture of bond lengths, bond angles, and dihedral angles, which conform well to experimental data where available. jocpr.com The electronic structure is further elucidated by calculating Mulliken atomic charges, which indicate the charge distribution across the molecule and influence properties like dipole moment and polarizability. nih.gov
Table 1: Key Applications of DFT in Molecular Structure Analysis
| Studied Property | Method/Basis Set | Insights Gained |
|---|---|---|
| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Provides precise bond lengths, bond angles, and conformational data. nih.gov |
| Electronic Structure | Mulliken Charge Analysis | Reveals charge distribution, dipole moment, and polarizability. nih.gov |
| Vibrational Frequencies | Potential Energy Distribution (PED) | Assigns vibrational modes observed in IR and Raman spectra. nih.gov |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. youtube.comyoutube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For analogues like 2-acetoxybenzoic acid, the HOMO-LUMO gap has been calculated to understand its reactivity. nih.gov These calculations can explain the molecule's behavior in chemical reactions and its electronic transitions, which are observable in UV-Visible spectroscopy. nih.gov
Table 2: HOMO-LUMO Energy Values for a 2-(Acetoxymethyl)benzoic Acid Analogue
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | Value | Electron-donating capability |
| ELUMO | Value | Electron-accepting capability |
Note: Specific values are highly dependent on the computational method and basis set used.
Potential Energy Surface Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a collection of atoms as a function of their geometric positions. fiveable.mefiveable.me Mapping the PES is fundamental to understanding the mechanism of a chemical reaction. The surface reveals the most energetically favorable path a reaction can take, known as the reaction pathway or reaction coordinate. fiveable.me
Key features of a PES include:
Minima: These correspond to stable molecular structures, such as reactants, products, and any reaction intermediates. fiveable.me
Saddle Points: These represent transition states, which are the highest energy points along the minimum energy pathway between reactants and products. The energy difference between the reactants and the transition state defines the activation energy of the reaction. fiveable.mefiveable.me
For a compound like this compound, mapping the PES for reactions such as hydrolysis or cyclization can reveal the detailed step-by-step mechanism, identify the transition state structures, and allow for the calculation of reaction rates. researchgate.netcsbsju.edu In some complex organic reactions, the PES can feature bifurcations, where a single transition state leads to two or more different products. The outcome in such cases is determined not just by the energy of the transition states, but by the dynamics of the molecule as it traverses the surface after passing the transition state. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum mechanical calculations like DFT are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase (e.g., in solution) over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For compounds related to this compound, MD simulations can provide critical insights into:
Solvation: How solvent molecules arrange themselves around the solute and the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions.
Conformational Dynamics: How the molecule flexes, rotates, and changes its shape in solution.
Aggregation: The process by which molecules associate in solution to form dimers or larger aggregates, a known behavior for carboxylic acids. doaj.orgiucr.org
Large-scale MD simulations can be performed on systems containing thousands of molecules, allowing for the study of collective properties and phase transitions. nih.gov These simulations are computationally intensive but offer a dynamic picture of molecular interactions that is essential for understanding the compound's behavior in a realistic chemical environment.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Beyond HOMO-LUMO energies, a variety of other quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors are often used to build Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Reactivity Relationships (QSRR), which correlate the computed molecular properties with experimental observations.
For benzoic acid derivatives, these descriptors provide a more nuanced understanding of their reactivity profiles. jocpr.comscielo.org.za Key descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap.
Softness (σ): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
By calculating these parameters, researchers can predict how a molecule like this compound will behave in different chemical environments and how modifications to its structure will affect its reactivity. nih.gov This predictive power is invaluable in fields like drug design and materials science.
Table 3: Common Quantum Chemical Descriptors
| Descriptor | Symbol | Definition | Relevance |
|---|---|---|---|
| Chemical Potential | μ | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Softness | σ | σ = 1 / η | Index of reactivity and polarizability |
Advanced Applications in Synthetic Organic Chemistry
Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds
2-(Acetoxymethyl)benzoic acid plays a significant role as an intermediate in the synthesis of various complex organic scaffolds. Its tendency to cyclize and form phthalide (B148349) highlights its utility in creating lactone-containing structures, which are prevalent in many biologically active molecules. nih.gov The synthesis of this compound is often achieved from phthalide via the intermediate 2-(hydroxymethyl)benzoic acid. wgtn.ac.nz
One of the notable applications of this compound is its use as a protecting group, specifically the 2-(acetoxymethyl)benzoyl (AMB) group, in the solid-phase synthesis of methylphosphonate (B1257008) DNA analogues. nih.gov The AMB group is advantageous because it can be removed under mild conditions, which is crucial for sensitive molecules like modified oligonucleotides. nih.gov A mild overnight treatment with a saturated solution of ammonia (B1221849) in methanol (B129727) at room temperature is sufficient to completely remove the AMB group, a significant improvement over the harsher conditions required for conventional protecting groups. nih.gov This method enhances the efficiency of synthesizing methylphosphonate-modified DNA fragments. nih.gov
Furthermore, derivatives of this compound are instrumental in synthesizing more intricate structures. For instance, it can be a precursor to compounds like 2-(azidomethyl)benzoyl (AZMB), another protecting group used for the hydroxy and amino functions of deoxyribonucleosides. researchgate.net
Precursor for Advanced Building Blocks in Chemical Synthesis
The chemical reactivity of this compound allows it to be a precursor for a variety of advanced building blocks in organic synthesis. The presence of the acetoxymethyl and carboxylic acid groups enables multiple reaction pathways.
The compound can be readily converted into 2-(hydroxymethyl)benzoic acid, which is a direct precursor to phthalide through an acid-catalyzed lactonization reaction. acs.orgacs.org This transformation is a fundamental step in the synthesis of various phthalide-based natural products and pharmaceuticals.
Moreover, derivatives of this compound serve as versatile building blocks. For example, 4-(acetoxymethyl)benzoic acid is used as a key intermediate in the synthesis of fine chemicals and as a precursor for various pharmaceuticals. lookchem.com The acetoxymethyl group in these derivatives can be hydrolyzed to the corresponding hydroxymethyl derivative, which can then undergo further functionalization. vulcanchem.com
The general synthetic utility is further demonstrated by the conversion of related structures. For example, 4-chlorobenzoic acid can be transformed through several steps, including the introduction of functional groups that mirror the reactivity of this compound, to create complex benzimidazole (B57391) ribonucleoside analogues. mdpi.com
Utilization in the Development of Catalytic Systems
While direct use of this compound as a catalyst is not extensively documented, its derivatives and related structures are integral to the development of catalytic systems. Benzoic acid and its derivatives are known to participate in various catalytic processes.
For instance, in certain reactions, benzoic acid can act as a co-catalyst or a ligand for a metal catalyst. The principles of using substituted benzoic acids in catalysis are well-established. For example, cobalt-manganese-bromine or cobalt-bromine composite catalysts are used in the oxidation of xylene derivatives to form benzoic acids, highlighting the role of the chemical environment created by these species in facilitating reactions. google.com
Additionally, research into chitosan-supported ionic liquids has demonstrated their effectiveness as a multifaceted catalyst for the efficient synthesis of carboxylic acid esters. rsc.org In these systems, a benzoic acid derivative can abstract a proton from the catalyst, initiating the esterification process. rsc.org This illustrates how the fundamental properties of the benzoic acid moiety, present in this compound, are leveraged in catalyst design.
Contribution to Materials Science Research through Derivative Synthesis
The synthesis of derivatives from this compound and its isomers contributes to materials science research, particularly in the creation of new polymers and functional materials. The bifunctional nature of the molecule allows it to be incorporated into polymer chains or to serve as a building block for more complex materials.
A related compound, 3'-(acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid, is noted as a versatile building block for creating more complex structures with applications in materials science. The presence of the acetoxymethyl group provides a site for further chemical modification, allowing for the tuning of the material's properties.
Derivatives of benzoic acid are also used in the synthesis of advanced materials like liquid crystals. lookchem.com The rigid core of the benzoic acid structure, combined with the flexible side chains that can be derived from the acetoxymethyl group, are desirable features for designing liquid crystalline compounds.
The ability to form metal complexes is another area where derivatives of this compound contribute to materials science. A series of metal complexes containing the acetoxymethyl moiety have been reported, suggesting potential applications in areas such as coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Asymmetric Syntheses
Currently, 2-(acetoxymethyl)benzoic acid is an achiral molecule. However, the development of asymmetric syntheses is a crucial future direction for creating novel, chiral derivatives with potentially unique biological or material properties. Research in this area would focus on introducing stereocenters into the molecule's backbone, either on the aromatic ring or on the side chains.
Bifunctional organocatalysts, which can cooperatively activate both a nucleophile and an electrophile, represent a promising strategy. nih.gov These catalysts could be employed in reactions that modify the existing structure to create axial chirality, a type of stereoisomerism arising from restricted rotation around a bond. nih.govbeilstein-journals.org For instance, enantioselective functionalization of the aromatic ring could lead to atropisomers with defined stereochemistry.
Another approach involves the use of chiral auxiliaries. This method consists of temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding an enantiomerically enriched product. While a classical technique, the design of novel, more efficient, and easily removable auxiliaries is an ongoing field of research.
The table below outlines potential strategies for inducing chirality in derivatives of this compound.
| Strategy | Description | Potential Application |
| Chiral Catalysis | Utilizes a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome of a reaction. | Enantioselective C-H functionalization of the aromatic ring or asymmetric modification of the side chain. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Diastereoselective alkylation or addition reactions on a modified this compound scaffold. |
| Substrate Control | An existing chiral center within the molecule directs the formation of a new stereocenter. | If a chiral starting material is used to synthesize a more complex analog of this compound. |
Future research will likely focus on developing catalytic systems, such as those based on chiral phosphoric acids, that can generate complex chiral architectures from simple aromatic precursors with high enantioselectivity. beilstein-journals.org
Exploration of Unconventional Reaction Pathways
Moving beyond traditional synthetic transformations, the exploration of unconventional reaction pathways offers a direct and atom-economical route to novel derivatives of this compound. A primary focus in this area is the direct functionalization of carbon-hydrogen (C-H) bonds.
C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials (e.g., halogenated or organometallic compounds) by directly converting a C-H bond into a C-C or C-heteroatom bond. For benzoic acid derivatives, the carboxyl group can act as an intrinsic directing group to guide catalysts to specific C-H bonds, typically at the ortho position. nih.govnih.gov Research into ruthenium, cobalt, or palladium catalysis could enable the introduction of various functional groups (e.g., alkyl, aryl, or allyl groups) at the C6 position of the this compound ring. nih.govnih.gov Furthermore, the development of templates that override the natural directing group effect could allow for unprecedented meta-C-H functionalization. nih.govscispace.comresearchgate.netnih.gov
Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer processes, enabling reactions under remarkably mild conditions. beilstein-journals.org For this compound, photoredox catalysis could be used for decarboxylative reactions, where the carboxylic acid is removed to generate an aryl radical. acs.org This radical could then participate in a variety of bond-forming reactions, providing access to a completely different class of derivatives. acs.org Alternatively, photoredox systems could facilitate the formation of aryl carboxy radicals that act as catalytic hydrogen atom transfer (HAT) reagents, enabling functionalization at other sites in the molecule or in other substrates. researchgate.net
The table below compares conventional and unconventional approaches to modifying the this compound scaffold.
| Reaction Type | Conventional Approach | Unconventional Pathway | Potential Advantage |
| Arylation | Suzuki or Stille coupling using a halogenated precursor. | Direct C-H arylation using a transition metal catalyst. | Fewer synthetic steps, reduced waste. |
| Decarboxylation | Harsh thermal conditions. | Visible-light photoredox catalysis. acs.orgajgreenchem.com | Mild conditions, high functional group tolerance. |
| Alkylation | Friedel-Crafts reaction with Lewis acid catalysts. | Carboxylate-directed C-H alkylation. nih.gov | High regioselectivity, broader substrate scope. |
These emerging pathways promise to construct molecular complexity more efficiently, opening doors to previously inaccessible derivatives of this compound.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov
In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where mixing and reaction occur continuously. nih.gov This approach is particularly advantageous for handling reactive intermediates or performing reactions that are highly exothermic, as the small reactor volume and high surface-area-to-volume ratio allow for superior temperature control. nih.gov For example, the synthesis of carboxylic acids via the carboxylation of organometallic reagents with CO2 gas can be performed more safely and efficiently using specialized tube-in-tube gas-permeable membrane reactors in a flow system. durham.ac.ukvapourtec.com
Automated synthesis platforms can integrate flow reactors with in-line purification and analysis, enabling the rapid generation of libraries of related compounds for screening purposes. A multi-step synthesis could be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for manual isolation and purification of intermediates. acs.org
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Often requires re-optimization for different scales. | Scaled by running the system for a longer duration. |
| Safety | Large volumes of reagents can pose risks (e.g., thermal runaway). | Small reaction volumes at any given time enhance safety. nih.gov |
| Reaction Control | Temperature and mixing gradients can lead to inconsistencies. | Precise control over temperature, pressure, and residence time. |
| Gas Reactions | Requires specialized high-pressure vessels (autoclaves). | Efficient gas-liquid mixing with membrane reactors. durham.ac.ukvapourtec.com |
The integration of flow chemistry would streamline the production of this compound and facilitate the systematic exploration of its chemical space through the automated synthesis of derivatives.
Advanced In-Situ Spectroscopic Monitoring of Reactions
To optimize and understand the synthesis of this compound, advanced in-situ spectroscopic techniques are becoming indispensable. These methods allow for the real-time monitoring of a reaction as it proceeds, providing valuable kinetic and mechanistic data without the need for sampling and offline analysis.
FTIR and NMR Spectroscopy: Probes based on Fourier-transform infrared (FTIR) spectroscopy can be directly inserted into a reaction vessel to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For instance, one could monitor the disappearance of a starting material's carbonyl stretch and the appearance of the ester and carboxylic acid carbonyl stretches of the this compound product. Similarly, flow NMR spectroscopy can be coupled with continuous flow reactors to provide detailed structural information in real-time.
This real-time data is crucial for:
Reaction Optimization: Quickly determining the effect of changing parameters like temperature, concentration, or catalyst loading.
Mechanistic Insight: Identifying transient intermediates and understanding the reaction pathway.
Process Safety: Detecting the buildup of unstable intermediates or the onset of side reactions.
Computational methods can be used in concert with spectroscopic data to help assign peaks and interpret complex spectra, providing a more complete picture of the molecular transformations occurring in solution. ucl.ac.ukbohrium.com
| Technique | Information Provided | Application in Synthesis of this compound |
| In-situ FTIR | Functional group concentrations, reaction kinetics. | Monitoring the conversion of starting materials to product by tracking key carbonyl bands. |
| In-situ NMR | Detailed structural information, species identification. | Identifying intermediates, determining regioselectivity in C-H functionalization reactions. |
| Raman Spectroscopy | Vibrational modes, often complementary to FTIR. | Monitoring reactions in aqueous media or through glass windows. |
The application of these advanced analytical tools will transition the synthesis of this compound from a trial-and-error process to a data-driven, precisely controlled science.
Design of Next-Generation Protecting Groups and Reagents
The structure of this compound contains two key functional groups: a carboxylic acid and an ester (formally a protected hydroxymethyl group). In the context of a complex, multi-step synthesis, the selective masking and unmasking of these groups is paramount. Future research will focus on the design and implementation of next-generation protecting groups that offer greater efficiency and orthogonality.
A protecting group is a temporary modification of a functional group to prevent it from reacting under a specific set of conditions. chemistrysteps.com Orthogonality is a key concept where multiple, different protecting groups are used in a single molecule, and each can be removed under a unique set of conditions without affecting the others.
For the Carboxylic Acid: While simple esters (methyl, ethyl) are common protecting groups, they often require harsh acidic or basic conditions for removal. oup.com Future strategies will likely involve groups that can be cleaved under milder, more specific conditions.
Benzyl esters: Removable by hydrogenolysis, a mild reduction condition. libretexts.org
Silyl esters: Cleaved by fluoride (B91410) sources, which are orthogonal to many other protecting groups. libretexts.org
Photolabile groups: Removed by irradiation with light of a specific wavelength, offering precise spatial and temporal control.
For the Hydroxymethyl Group (as an Acetate): The acetate (B1210297) group is an acyl protecting group. More advanced strategies might involve:
Silyl ethers (e.g., TBDMS, TIPS): A versatile class of protecting groups for alcohols with tunable stability based on the steric bulk of the substituents on the silicon atom. They are typically stable to bases and many redox reagents but are readily cleaved by fluoride ions. researchgate.netmasterorganicchemistry.com
Benzyl ethers (e.g., Bn, PMB): Robust groups that are stable to both acidic and basic conditions but can be removed by hydrogenolysis or, in the case of the p-methoxybenzyl (PMB) ether, oxidative conditions. uwindsor.ca
The table below provides a comparison of different protecting group strategies.
| Functional Group | Protecting Group | Cleavage Condition | Orthogonality Example |
| Carboxylic Acid | Benzyl (Bn) Ester | H₂, Pd/C (Hydrogenolysis) libretexts.org | Stable to acidic/basic hydrolysis used for simple esters. |
| Carboxylic Acid | tert-Butyl (tBu) Ester | Mild Acid (e.g., TFA) libretexts.org | Stable to basic conditions and hydrogenolysis. |
| Alcohol | tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride ion (e.g., TBAF) masterorganicchemistry.com | Stable to conditions used to remove Bn or tBu esters. |
| Alcohol | Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) uwindsor.ca | Stable to acidic/basic conditions and fluoride. |
The development of new protecting groups and a deeper understanding of their strategic application will enable more ambitious and complex syntheses starting from or incorporating the this compound framework. acs.org
Computational Predictions for Novel Derivatives and Reactivity Patterns
In silico methods are set to become a cornerstone of research into this compound and its derivatives, enabling the prediction of properties and reactivity before a molecule is ever synthesized in the lab. Computational chemistry can accelerate the discovery process by guiding experimental design and providing deep mechanistic insights.
Density Functional Theory (DFT): This quantum mechanical modeling method can be used to predict a wide range of molecular properties. nih.gov For derivatives of this compound, DFT calculations could be used to:
Predict how different substituents on the aromatic ring affect the acidity of the carboxylic group. nih.gov
Calculate the energies of reaction intermediates and transition states to elucidate reaction mechanisms and predict the most likely products. ajgreenchem.comresearchgate.net
Simulate spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) to aid in the characterization of new compounds. acs.org
Molecular Dynamics (MD) and Docking: For derivatives designed for biological applications, computational tools can predict their behavior.
ADMET Prediction: In silico algorithms can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate, helping to identify promising structures early in the design process. nih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It could be used to screen libraries of virtual this compound derivatives against a biological target (e.g., an enzyme active site) to identify potential inhibitors. rsc.org
| Computational Method | Predicted Property | Application for this compound Derivatives |
| Density Functional Theory (DFT) | Electronic structure, reactivity, acidity, reaction barriers. nih.govresearchgate.net | Predicting regioselectivity of C-H functionalization; assessing substituent effects. |
| Time-Dependent DFT (TDDFT) | UV-Vis absorption spectra. acs.org | Predicting photophysical properties of novel dyes or photosensitizers. |
| Molecular Docking | Binding affinity and mode to a biological target. rsc.org | Virtual screening for potential enzyme inhibitors or receptor ligands. |
| ADMET Prediction | Pharmacokinetic and toxicity profiles. nih.gov | Prioritizing derivatives with drug-like properties for synthesis. |
By integrating these computational approaches, researchers can adopt a "design-test-redesign" cycle that is faster and more resource-efficient, accelerating the development of new functional molecules based on the this compound scaffold. japsonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Acetoxymethyl)benzoic acid, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound is typically synthesized via esterification of salicylic acid derivatives. For example, reacting 2-(hydroxymethyl)benzoic acid with acetic anhydride in the presence of a catalytic acid (e.g., concentrated H₂SO₄) under reflux conditions. Reaction temperature (70–100°C), stoichiometry (1:2 molar ratio of alcohol to anhydride), and catalyst concentration (1–5% v/v) critically influence yield. Impurities like unreacted starting materials or diesters can be minimized using gradient HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the acetoxymethyl group (δ ~2.1 ppm for acetyl CH₃, δ ~4.8 ppm for CH₂OAc) and aromatic protons (δ 7.3–8.1 ppm).
- X-ray Crystallography : Use SHELX-97 for structure refinement. Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to mitigate thermal motion artifacts. Hydrogen bonding networks (e.g., carboxylic acid dimerization) should be analyzed using Mercury or OLEX2 .
- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion [M-H]⁻ (theoretical m/z for C₁₀H₁₀O₄: 193.04) .
Advanced Research Questions
Q. How can researchers resolve data contradictions in the crystal structure refinement of this compound using SHELX?
- Methodological Answer : Contradictions often arise from disordered acetoxymethyl groups or twinning. Strategies include:
- Twinning Analysis : Use the TWIN/BASF commands in SHELXL to refine twin laws (e.g., two-fold rotation about the c-axis).
- Disorder Modeling : Split the acetyl group into two positions (PART 1/2) with occupancy ratios refined freely. Apply SIMU and DELU restraints to stabilize geometry.
- Validation : Cross-check R₁ (≤ 5%), wR₂ (≤ 12%), and GooF (0.9–1.1) values. Compare hydrogen-bonding metrics (D—H···A angles, distances) with Etter’s graph-set norms .
Q. How should researchers approach conflicting hydrogen-bonding patterns observed in different polymorphs of this compound?
- Methodological Answer :
- Graph-Set Analysis : Classify hydrogen bonds into discrete (D), chains (C), or rings (R) using the Etter formalism. For example, carboxylic acid dimers (R₂²(8) motifs) may dominate in Form I, while Form II could exhibit C(6) chains via acetoxymethyl–carboxyl interactions.
- Energy Frameworks : Compute lattice energies (PIXEL method in CrystalExplorer) to identify the most stable polymorph. Correlate with thermal stability data (DSC/TGA) .
Q. What in vitro methodologies are appropriate for assessing the pharmacological potential of this compound?
- Methodological Answer :
- Metabolic Stability : Incubate with human liver microsomes (HLMs) at 37°C, monitoring degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
- Enzyme Inhibition : Screen against COX-1/COX-2 via fluorometric assays (e.g., Cayman Chemical Kit). IC₅₀ values < 10 μM suggest anti-inflammatory potential.
- Cytotoxicity : Use MTT assays on HEK-293 cells (48-hour exposure). Compare EC₅₀ values with reference drugs like aspirin .
Q. What factors influence the hydrolytic stability of the acetoxymethyl group in aqueous solutions, and how can this be experimentally determined?
- Methodological Answer : Hydrolysis rates depend on pH, temperature, and buffer composition.
- Kinetic Studies : Conduct UV-Vis spectroscopy (λ = 260 nm) in phosphate buffers (pH 4–9) at 25–37°C. Calculate rate constants (k) using first-order kinetics.
- Degradation Products : Identify via HPLC-ESI-MS. Acetoxymethyl cleavage generates 2-(hydroxymethyl)benzoic acid (m/z 151.04) and acetic acid.
- Stabilization Strategies : Use lyophilization or cyclodextrin encapsulation to reduce aqueous exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
